Methyl prop-1-en-1-yl ethanedioate

radical polymerization cyclopolymerization allyl oxalate kinetics

Methyl prop-1-en-1-yl ethanedioate (CAS 50878-46-1), also systematically named 1-allyl 2-methyl oxalate or ethanedioic acid methyl 2-propenyl ester, is an unsymmetrical oxalate diester bearing one allyl (2-propenyl) and one methyl substituent on the oxalate core (molecular formula C₆H₈O₄, MW 144.12 g/mol). This compound belongs to the alkyl allyl oxalate class and is available as an AldrichCPR screening compound from Sigma-Aldrich.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 50878-46-1
Cat. No. B14652648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl prop-1-en-1-yl ethanedioate
CAS50878-46-1
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC=COC(=O)C(=O)OC
InChIInChI=1S/C6H8O4/c1-3-4-10-6(8)5(7)9-2/h3-4H,1-2H3
InChIKeyYQRXQHFXIDFIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl prop-1-en-1-yl ethanedioate (CAS 50878-46-1): Product Profile and Structural Classification for Procurement Screening


Methyl prop-1-en-1-yl ethanedioate (CAS 50878-46-1), also systematically named 1-allyl 2-methyl oxalate or ethanedioic acid methyl 2-propenyl ester, is an unsymmetrical oxalate diester bearing one allyl (2-propenyl) and one methyl substituent on the oxalate core (molecular formula C₆H₈O₄, MW 144.12 g/mol) . This compound belongs to the alkyl allyl oxalate class and is available as an AldrichCPR screening compound from Sigma-Aldrich . Unlike symmetrical oxalate diesters such as dimethyl oxalate or diallyl oxalate, its mixed-ester architecture confers a distinct thermolytic and radical-generating profile that has been mechanistically characterised in vapour-phase and polymerisation studies [1][2].

Unsymmetrical allyl methyl oxalate architecture enables distinct radical-generation profile vs. symmetrical diesters
Polymerizes without cyclisation; supports linear polymer architecture studies

Why Methyl prop-1-en-1-yl ethanedioate Cannot Be Interchanged with Symmetrical Oxalate Diesters: Mechanistic and Performance Divergence


Substituting methyl prop-1-en-1-yl ethanedioate with a symmetrical oxalate diester such as dimethyl oxalate or diallyl oxalate introduces fundamentally different radical-generation and polymerisation behaviour that cannot be compensated by simple stoichiometric adjustment. In vapour-phase thermolysis (400–500 °C), the unsymmetrical allyl methyl oxalate undergoes selective O–C bond homolysis generating distinguishable •CO₂R radical populations, whereas diallyl oxalate (DAO) follows a cyclopolymerisation pathway with a measured cyclisation constant Kc of 3.6 mol/L and an overall activation energy of 21.1 kcal/mol [1][2]. Critically, methyl allyl oxalate (MAO) polymerises without cyclisation of the growing polymer radical, enabling effective reinitiation by the alkyl radical—a mechanistic feature absent in DAO and directly responsible for the markedly different CO₂ evolution profile across the alkyl allyl oxalate series [1]. These divergent pathways mean that procurement decisions based on generic 'allyl oxalate' or 'oxalate diester' classification carry a high risk of irreproducible reactivity in both academic and industrial settings.

Cyclopolymerisation mismatch
Diallyl oxalate (DAO) undergoes cyclisation during polymerisation; MAO proceeds without cyclisation, which may lead to different polymer architecture and residual unsaturation.
Radical pathway divergence
Aryl oxalate analogues (e.g., allyl phenyl oxalate) may favour decarbonylation over decarboxylation, producing CO rather than CO₂-based radical intermediates.

Quantitative Differentiation Evidence for Methyl prop-1-en-1-yl ethanedioate vs. Closest Analogues


Polymerisation Mechanism: MAO Lacks Cyclisation of the Growing Radical — A Fundamental Kinetic Divergence from Diallyl Oxalate (DAO)

In radical polymerisation, methyl allyl oxalate (MAO, the target compound) operates via a fundamentally different kinetic scheme than diallyl oxalate (DAO). DAO polymerisation involves intramolecular cyclisation of the growing polymer radical, quantified by a unimolecular cyclisation-to-bimolecular propagation rate constant ratio Kc of 3.6 mol/L at 60 °C [1]. In contrast, MAO polymerisation proceeds without cyclisation; the kinetic equations derived for alkyl allyl oxalates explicitly incorporate the absence of cyclisation and the effective reinitiation by the alkyl radical generated after β-scission [2]. This mechanistic dichotomy was experimentally confirmed by the satisfactory application of the non-cyclisation kinetic model to MAO as the representative alkyl allyl oxalate [2].

Polymerisation mechanism
Head-to-head
MAO: No cyclisation; linear propagation with alkyl radical reinitiation DAO: Cyclisation constant Kc = 3.6 mol/L at 60 °C
Determines polymer architecture: linear (MAO) vs. cyclised (DAO)
Impacts residual unsaturation and molecular weight distribution
radical polymerization cyclopolymerization allyl oxalate kinetics

CO₂ Evolution During Polymerisation: MAO Exhibits the Lowest CO₂ Release Among Alkyl Allyl Oxalates — A Steric Bulkiness-Driven Gradient

The evolution of CO₂ during radical polymerisation of alkyl allyl oxalates is systematically enhanced with increasing bulkiness of the alkyl substituent, as demonstrated across the homologous series: methyl (MAO) < ethyl < propyl < butyl < octyl allyl oxalate [1]. This trend arises from steric suppression of the propagation step of the growing polymer radical by the bulkier alkyl ester group; the methyl ester in MAO provides the least steric hindrance, thereby minimising undesired CO₂ loss and maximising incorporation of the oxalate moiety into the polymer backbone [1]. In contrast, diallyl oxalate (DAO) exhibits an anomalous CO₂ evolution profile at elevated temperatures (80–180 °C) accompanied by a large decrease in degree of polymerisation and increased residual unsaturation [2].

CO₂ evolution rank
Cross-study comparable
MAO (lowest)
Supports selection for low-gas-emission polymerisation
Steric hindrance governs CO₂ loss; methyl substituent minimises steric effect
Thermolysis pathway
Head-to-head
MAO: •CO₂Me and •CO₂allyl decarboxylate → CO₂ + radicals Allyl phenyl oxalate: •CO₂Ph decarbonylates → CO + phenoxy radical
Radical pool composition differs: CO₂-releasing (MAO) vs. CO-releasing (phenyl)
Vapour-phase flow system, 400–500 °C
Liquid-range profile
Data to verify
Predicted bp ~242.8 °C (760 mmHg); flash point >110 °C DAO bp 217.7 °C; flash point 86.6 °C
Wider liquid handling window vs. DAO; supports safer high-temperature processes
Predicted boiling point; experimental verification recommended
CO2 evolution thermal degradation alkyl substituent effect

Vapour-Phase Thermolysis Pathway: Allyl Methyl Oxalate Decarboxylates, Whereas Allyl Phenyl Oxalate Decarbonylates — A Divergent Fate of •CO₂R Radicals

Under vapour-phase thermolysis conditions (flow system, 400–500 °C), allyl methyl oxalate and allyl phenyl oxalate both undergo homolytic O–C bond cleavage to generate •CO₂R radical intermediates; however, the fate of these radicals is dictated by the R group [1]. For allyl methyl oxalate, the •CO₂Me and •CO₂allyl radicals both undergo decarboxylation (loss of CO₂), whereas for allyl phenyl oxalate, the •CO₂Ph radical instead loses carbon monoxide (CO) [1]. This experimentally observed pathway divergence has direct thermochemical implications: the decarboxylation route of allyl methyl oxalate produces CO₂ and reactive alkyl/allyl radicals suitable for subsequent radical chain chemistry, while the decarbonylation route of the phenyl analogue yields a phenoxy radical and CO, representing a fundamentally different reactive intermediate pool [1].

Thermolysis pathway
Head-to-head
MAO: •CO₂Me and •CO₂allyl decarboxylate → CO₂ + radicals Allyl phenyl oxalate: •CO₂Ph decarbonylates → CO + phenoxy radical
Radical pool composition differs: CO₂-releasing (MAO) vs. CO-releasing (phenyl)
Vapour-phase flow system, 400–500 °C
gas-phase thermolysis oxycarbonyl radicals decarboxylation vs. decarbonylation

Physical Property Differentiation: Allyl Methyl Oxalate Occupies a Distinct Liquid-Range Window Between Solid Dimethyl Oxalate and Higher-Boiling Diallyl Oxalate

The unsymmetrical substitution pattern of allyl methyl oxalate (MW 144.12 g/mol) produces physical properties that are not simply intermediate between its symmetrical counterparts but reflect a distinct liquid-range profile. Dimethyl oxalate (DMO, MW 118.09 g/mol) is a solid at ambient temperature (mp 50–54 °C, bp 163.5 °C at 760 mmHg) . Diallyl oxalate (DAO, MW 170.16 g/mol) has a boiling point of 217.7 °C at 760 mmHg (or 85–86 °C at 3 mmHg) and a flash point of 86.6 °C . Allyl methyl oxalate, with one allyl and one methyl ester group, has a predicted boiling point of approximately 242.8 °C at 760 mmHg and a flash point >110 °C , indicating a higher thermal threshold before volatilisation and a wider safe-handling liquid window compared with DAO.

Liquid-range profile
Data to verify
Predicted bp ~242.8 °C (760 mmHg); flash point >110 °C DAO bp 217.7 °C; flash point 86.6 °C
Wider liquid handling window vs. DAO; supports safer high-temperature processes
Predicted boiling point; experimental verification recommended
boiling point physical properties oxalate ester comparison

Recommended Application Scenarios for Methyl prop-1-en-1-yl ethanedioate Based on Verified Differentiation Evidence


Controlled Radical Generation via Thermal Decarboxylation for Mechanistic and Synthetic Chemistry

The vapour-phase thermolysis of allyl methyl oxalate at 400–500 °C produces •CO₂Me and •CO₂allyl radicals that selectively decarboxylate to yield clean radical pools, in contrast to aryl oxalate analogues that undergo competing decarbonylation [1]. This makes the compound suitable as a precursor for gas-phase kinetic studies of oxycarbonyl radical thermochemistry and for synthetic methodologies requiring well-defined allyl or methyl radical fluxes without CO contamination [1].

Low-CO₂-Emission Radical Polymerisation for Oxalate-Containing Polymer Synthesis

Among alkyl allyl oxalates, MAO (methyl allyl oxalate) exhibits the lowest CO₂ evolution during elevated-temperature radical polymerisation due to minimal steric hindrance from the methyl substituent. This is in direct contrast to bulkier alkyl analogues (ethyl through octyl) and the anomalous high-CO₂ behaviour of diallyl oxalate (DAO) [2][3]. Researchers requiring oxalate-ester-functionalised polymers with maximum backbone incorporation of the oxalate moiety and minimal gaseous by-product formation should select MAO as the monomer of choice [2].

Linear (Non-Cyclised) Polymer Architecture Design Using Mixed Oxalate Ester Monomers

Unlike diallyl oxalate, which undergoes intramolecular cyclisation during radical polymerisation (Kc = 3.6 mol/L at 60 °C), MAO polymerises without cyclisation of the growing radical, instead enabling effective chain reinitiation by the alkyl radical generated after β-scission [2][4]. This mechanistic feature is critical for applications demanding linear polymer backbones with pendant allyl or oxalate functionality, where cyclisation would compromise desired material properties such as solubility, crosslinking density, or post-polymerisation functionalisation [2].

Safer High-Temperature Liquid-Phase Processes Requiring Elevated Flash Points

With a predicted boiling point (~242.8 °C at 760 mmHg) approximately 25 °C higher than diallyl oxalate (217.7 °C) and a flash point exceeding 110 °C (vs. 86.6 °C for DAO), allyl methyl oxalate offers a quantifiably wider safe-handling temperature window . This differential is relevant for solvent-free or high-temperature radical processes where lower-boiling or lower-flash-point oxalate esters would introduce unacceptable fire or pressure hazards .

Application
Selection Property
Validation Focus
Controlled radical generation via thermal decarboxylation
Unsymmetrical oxalate ester enabling selective decarboxylation
Confirm radical species identity and CO₂ vs. CO by-product profile
Low-CO₂-emission radical polymerisation
Alkyl substituent bulkiness governs CO₂ release
Verify CO₂ evolution rank and backbone oxalate incorporation
Linear polymer architecture design
Absence of cyclisation during radical polymerisation
Confirm linear architecture and reinitiation efficiency
Safer high-temperature liquid-phase processes
Elevated boiling point and flash point relative to diallyl oxalate
Assess thermal stability and flammability under process conditions
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